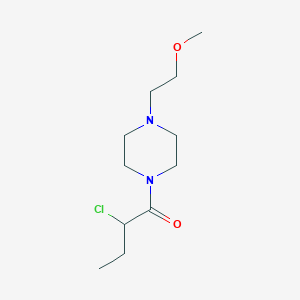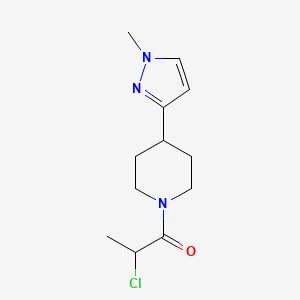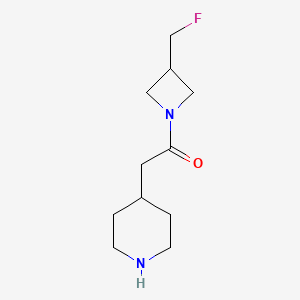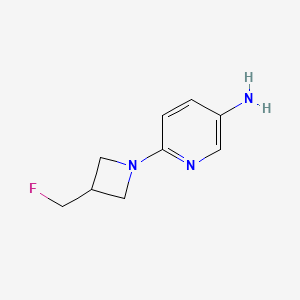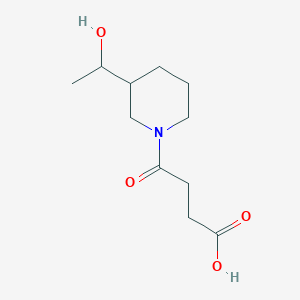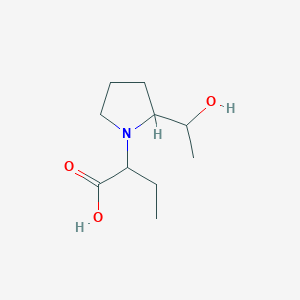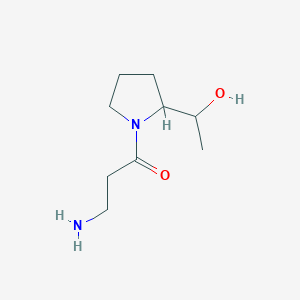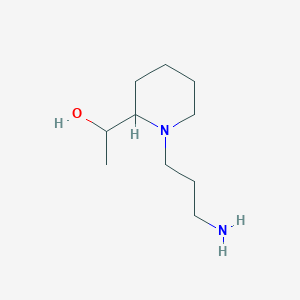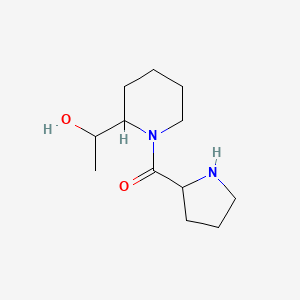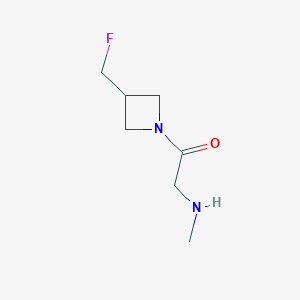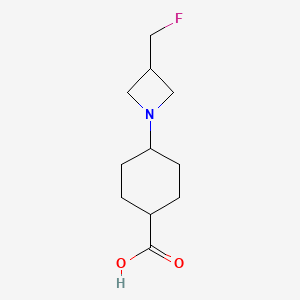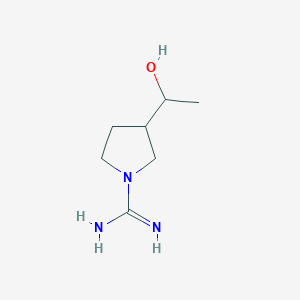![molecular formula C10H12ClN3O B1477118 5-(6-氯嘧啶-4-基)六氢-1H-呋喃[3,4-c]吡咯 CAS No. 2098014-90-3](/img/structure/B1477118.png)
5-(6-氯嘧啶-4-基)六氢-1H-呋喃[3,4-c]吡咯
描述
5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌剂通过PARP-1抑制
该化合物已用于生成4,6-二氧代-六氢-1H-呋喃[3, 4-c]吡咯,该化合物已显示出作为抗癌剂的潜力。 这些化合物是通过在醛存在下,使用蓝色LED照射芳基重氮乙酸酯来催化,金属和无添加剂生成羰基叶立德而合成的 . 这些化合物选择性抑制A549,HeLa和HepG2细胞的增殖 .
药理活性装饰二嗪
该化合物是一种二嗪,在自然界中是一种广泛存在的含两个氮的化合物。 二嗪具有广泛的药理学应用,包括抗代谢,抗癌,抗菌,抗过敏,酪氨酸激酶,抗菌,钙通道拮抗剂,抗炎,镇痛,降压,抗利什曼原虫,抗结核,抗惊厥,利尿剂和保钾剂,以及抗侵略活性 .
药物测试
该化合物可用于购买进行药物测试 . 这表明它可能在开发新药或治疗方法中具有潜在的应用。
作用机制
Target of Action
The primary target of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is the poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition prevents the PARP from performing its role in DNA repair, leading to an accumulation of DNA damage in the cells. This can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.
Biochemical Pathways
The inhibition of PARP by 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole affects the DNA repair pathway When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks when the DNA is replicated
Result of Action
The result of the action of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is the selective inhibition of the proliferation of certain cells . In particular, it has been shown to inhibit the proliferation of A549, HeLa, and HepG2 cells with an IC50 of 1-2 μM .
生化分析
Biochemical Properties
5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction highlights the potential of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines such as MCF-7, HCT-116, and HepG2 . The compound induces apoptosis in these cells by altering cell cycle progression and disrupting cellular metabolism. Additionally, it affects cell signaling pathways, particularly those involved in cell growth and survival, by modulating the expression of key genes.
Molecular Mechanism
At the molecular level, 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound has been shown to interact with poly ADP ribose polymerase (PARP), inhibiting its activity and enhancing the cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole in laboratory settings are critical for its effectiveness. The compound is stable under standard storage conditions but may degrade over time when exposed to light and moisture . Long-term studies have shown that its effects on cellular function remain consistent, with sustained inhibition of cell proliferation and induction of apoptosis observed in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in the cytoplasm and nucleus. Its distribution is influenced by factors such as tissue perfusion and the presence of efflux transporters, which can affect its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is crucial for its activity and function. The compound predominantly localizes to the nucleus, where it exerts its effects on cell cycle regulation and gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic potential.
属性
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-1-10(13-6-12-9)14-2-7-4-15-5-8(7)3-14/h1,6-8H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADECULXKGZZCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


